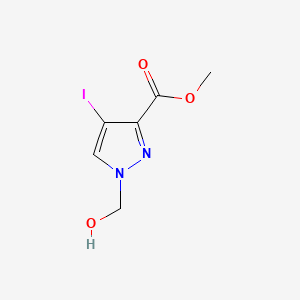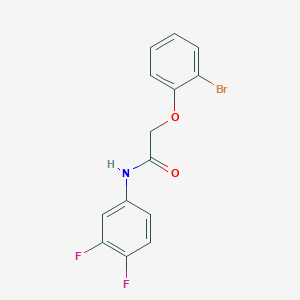![molecular formula C18H14BrIN2O3S B10901175 (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10901175.png)
(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromohydroxyiodobenzylidene moiety, and an ethoxyphenyl imino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions The initial step often includes the formation of the thiazolidinone ring through the reaction of a thioamide with an α-halo ketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- (2E,5E)-5-(4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14BrIN2O3S |
|---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-iodophenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrIN2O3S/c1-2-25-12-5-3-11(4-6-12)21-18-22-17(24)15(26-18)9-10-7-13(19)16(23)14(20)8-10/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-9+ |
InChI Key |
MKWLCLLFDMHFHR-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)O)Br)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)

![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)
